2-Mesityl-2-(methylamino)acetic acid
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Overview
Description
2-Mesityl-2-(methylamino)acetic acid is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a mesityl group (1,3,5-trimethylphenyl) attached to a 2-(methylamino)acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesityl-2-(methylamino)acetic acid typically involves the reaction of mesityl bromide with methylamine in the presence of a base, followed by the addition of glycine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Mesityl-2-(methylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mesityl ketones, while reduction can produce mesityl amines.
Scientific Research Applications
2-Mesityl-2-(methylamino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Mesityl-2-(methylamino)acetic acid involves its interaction with specific molecular targets and pathways. The mesityl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylamino group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Mesityl-2-(dimethylamino)acetic acid: Similar structure but with a dimethylamino group instead of a methylamino group.
2-Mesityl-2-(ethylamino)acetic acid: Contains an ethylamino group instead of a methylamino group.
2-Mesityl-2-(propylamino)acetic acid: Features a propylamino group in place of the methylamino group.
Uniqueness
2-Mesityl-2-(methylamino)acetic acid is unique due to its specific combination of the mesityl and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(methylamino)-2-(2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-7-5-8(2)10(9(3)6-7)11(13-4)12(14)15/h5-6,11,13H,1-4H3,(H,14,15) |
InChI Key |
SIRVMODYRYTBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)NC)C |
Origin of Product |
United States |
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